泰洛沙波

概述

描述

Tyloxapol is a nonionic liquid polymer of the alkyl aryl polyether alcohol type. It is primarily used as a surfactant to aid in the liquefaction and removal of mucopurulent bronchopulmonary secretions. This compound is administered by inhalation through a nebulizer or with a stream of oxygen. Additionally, Tyloxapol is known to block plasma lipolytic activity, which is used to induce experimental hyperlipidemia in animals .

科学研究应用

Tyloxapol has a wide range of scientific research applications:

体内

In vivo studies have demonstrated that Tyloxapol is capable of increasing the solubility of drugs in the gastrointestinal tract and increasing the absorption of drugs into the bloodstream. In addition, Tyloxapol has been found to increase the distribution of drugs to target tissues and to increase the metabolism of drugs.

体外

In vitro studies have demonstrated that Tyloxapol is capable of increasing the permeability of cell membranes to drugs, as well as increasing the solubility of drugs in biological fluids. In addition, Tyloxapol has been found to increase the activity of enzymes, such as cytochrome P450, and to affect the binding of drugs to proteins.

作用机制

Tyloxapol exerts its effects primarily by blocking plasma lipolytic activity, thereby preventing the breakdown of triglyceride-rich lipoproteins. This inhibition is achieved through the inhibition of lipoprotein lipase, which prevents triglyceride uptake . Additionally, Tyloxapol acts as a surfactant, reducing the surface tension of bronchopulmonary secretions and facilitating their removal .

生物活性

Tyloxapol has been found to have a wide range of biological activities. It has been found to increase the permeability of cell membranes to drugs, to increase the solubility of drugs in biological fluids, to increase the activity of enzymes such as cytochrome P450, and to affect the binding of drugs to proteins. In addition, Tyloxapol has been found to have an anti-inflammatory effect and to possess antifungal activity.

Biochemical and Physiological Effects

Tyloxapol has been found to affect a wide range of biochemical and physiological processes. It has been found to increase the solubility of drugs in the gastrointestinal tract, to increase the absorption of drugs into the bloodstream, to increase the distribution of drugs to target tissues, and to increase the metabolism of drugs. In addition, Tyloxapol has been found to increase the permeability of cell membranes to drugs, to increase the activity of enzymes such as cytochrome P450, and to affect the binding of drugs to proteins.

实验室实验的优点和局限性

The use of Tyloxapol in laboratory experiments has several advantages. It is a non-toxic compound that is readily available and has a wide range of biological activities. In addition, it has been found to increase the solubility of drugs in the gastrointestinal tract, to increase the absorption of drugs into the bloodstream, to increase the distribution of drugs to target tissues, and to increase the metabolism of drugs. However, there are some limitations to the use of Tyloxapol in laboratory experiments. It is not soluble in organic solvents, and it is not stable in acidic or basic solutions. In addition, it has been found to be toxic to some bacterial and mammalian cells.

未来方向

There are many potential future directions for Tyloxapol research. These include further studies on its pharmacodynamic effects, its effects on drug absorption and metabolism, its effects on enzyme activity, its effects on protein binding, and its potential therapeutic applications. In addition, further studies could be conducted to explore its potential uses in drug delivery systems, its potential use as a surfactant for nanotechnology applications, and its potential use as an adjuvant for vaccines. Finally, further research could be conducted to explore its potential use in the diagnosis and treatment of diseases, such as cancer and neurodegenerative diseases.

安全和危害

Tyloxapol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

生化分析

Biochemical Properties

Tyloxapol has been shown to be an inhibitor of lipoprotein lipase, thus preventing triglyceride uptake . This interaction with lipoprotein lipase indicates that Tyloxapol plays a role in lipid metabolism.

Cellular Effects

Tyloxapol has been reported to be cytotoxic in various cell lines . It has been observed to cause apoptosis in RAW 264.7 (murine macrophage-like) cells and NIH/3T3 (mouse fibroblast) cells . The cytotoxicity of Tyloxapol can be reduced by adding a nontoxic lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine to attenuate the interaction of Tyloxapol with the cell membrane .

Molecular Mechanism

Tyloxapol induces apoptosis in cells, which is a process of programmed cell death . The mechanism involves chromatin condensation, cell shrinkage, and DNA cleavage

Temporal Effects in Laboratory Settings

Tyloxapol treatment produces dose- and time-dependent cytotoxicity . Over time, cells exposed to Tyloxapol show morphological features of apoptosis .

Metabolic Pathways

As mentioned earlier, Tyloxapol is an inhibitor of lipoprotein lipase, indicating its involvement in lipid metabolism

准备方法

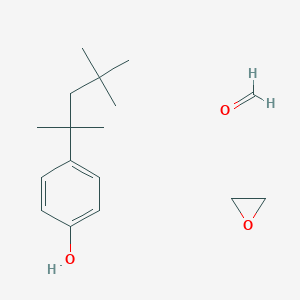

Tyloxapol is synthesized through the polymerization of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane. The reaction involves linking 6-8 molecules of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde to form a chain, which then undergoes reaction with oxirane to produce polyoxyethyleneoxy moieties . Industrial production methods involve careful control of reaction conditions to ensure the desired polymer length and properties.

化学反应分析

Tyloxapol undergoes several types of chemical reactions:

Oxidation: Tyloxapol can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

Substitution: The phenolic hydroxyl groups in Tyloxapol can undergo substitution reactions with various reagents. Common reagents used in these reactions include bromine and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

Tyloxapol is unique in its dual role as a surfactant and lipoprotein lipase inhibitor. Similar compounds include:

Triton WR-1339: Another nonionic surfactant with similar properties and applications.

Alevaire: A pharmaceutical product containing Tyloxapol, used as an expectorant.

Exosurf: A protein-free surfactant used in the treatment of respiratory distress syndrome.

Tyloxapol stands out due to its specific polymer structure and its ability to induce hyperlipidemia in experimental settings, making it a valuable tool in both research and clinical applications.

属性

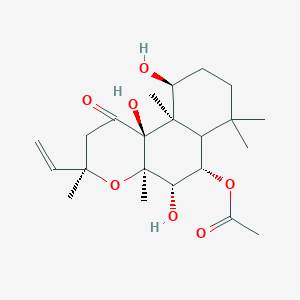

IUPAC Name |

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYZKJNTKZIUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25301-02-4 | |

| Record name | Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30179950 | |

| Record name | Tyloxapol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake. | |

| Record name | Tyloxapol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

25301-02-4 | |

| Record name | Tyloxapol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyloxapol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyloxapol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

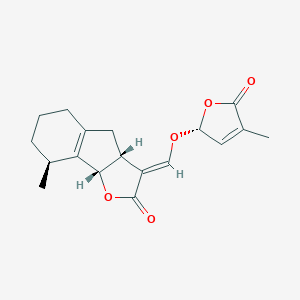

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)